N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” has been studied . For instance, a series of novel Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with oxaprozin (Hoxa), a non-steroidal anti-inflammatory drug, has been synthesized . The complexes and Hoxa have been characterized by elemental and thermogravimetric (TG) analysis, Fourier transform (FT)-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and magnetic susceptibility measurements .Molecular Structure Analysis
The molecular structure of “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” is complex . The (pseudo)octahedral geometry has been proposed for all complexes based on electronic spectra and magnetic moments .Chemical Reactions Analysis
The chemical reactions of “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” and its related compounds have been investigated . For example, the complexes and Hoxa did not exhibit the cytotoxic effect to peritoneal macrophages .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their in vitro cytotoxicity. Some of these derivatives showed promising anticancer activity, comparable to the reference compound cisplatin . Further studies could explore their mechanism of action and potential as novel chemotherapeutic agents.
- The same derivatives were screened for in vivo analgesic activity. Notably, compounds 5b, 5d, and 5e exhibited significant analgesic effects compared to the reference compound oxaprozin . Investigating their interactions with pain receptors and pathways could provide valuable insights.
- In addition to analgesia, these derivatives demonstrated potent in vivo anti-inflammatory activity. Understanding their impact on inflammatory mediators and pathways may lead to the development of new anti-inflammatory drugs .
- Although not directly studied for this compound, related thiophene-2-carboxamide derivatives have shown promise as antibiotic agents against both Gram-positive and Gram-negative bacteria. Exploring the antibacterial properties of our compound could be worthwhile.
Anticancer Activity
Analgesic Properties
Anti-inflammatory Effects
Antibacterial and Antibiotic Potential
Mechanism of Action
Target of Action
Similar compounds containing an imidazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is suggested that the compound’s anti-inflammatory action may be due to its inhibition of cyclooxygenase in platelets, blocking prostaglandin synthesis .
Biochemical Pathways
Given the compound’s potential anti-inflammatory action, it may be inferred that it affects the arachidonic acid pathway, which is involved in the synthesis of prostaglandins .
Result of Action
Based on the potential anti-inflammatory action, it can be inferred that the compound may reduce inflammation by inhibiting prostaglandin synthesis .
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(16-12-7-13-25-16)22-20-21-17(14-8-3-1-4-9-14)18(24-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWUWVJSXPTECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide |
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